3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
Description
Properties
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-3-2-6-15(8-9)12-14-10-7-13-5-4-11(10)16-12/h4-5,7H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGOQPNVDLGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC3=C(S2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with appropriate reagents. One common method involves heating the reagents in toluene in the absence of an organic base, which affords the target products in yields ranging from 48% to 74% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolo-pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, emphasizing substituent effects, synthesis routes, and biological activities.
Structural Analogs
Key Observations
Aryl substituents on thiazolo[3,2-a]pyridines (e.g., 3a-h) improve antimicrobial efficacy, suggesting that electron-withdrawing or donating groups on the thiazolo-pyridine scaffold modulate activity .
Synthesis Complexity :
- The target compound’s synthesis likely parallels methods for thiazolo[4,5-c]pyridines, such as [4+2] cyclocondensation (as in thiazolo[4,5-c]pyridazines) or thioglycolic acid-mediated cyclization .
- Multi-step routes (e.g., bis-thiazolo[4,5-c]isoxazolines) yield higher molecular weight compounds but may reduce synthetic efficiency .
aureus and C. albicans) , and bis-thiazolo[4,5-c]isoxazolines show broad-spectrum activity .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The methylidene group may reduce solubility compared to polar derivatives (e.g., methanamine hydrochloride, CID 65441030) but improve membrane permeability .
- Stability : Thiazolo[4,5-c]pyridine derivatives are generally stable under physiological conditions, as evidenced by their use in antimicrobial assays .
Q & A
Q. What are the standard synthetic routes for preparing 3-methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine and related heterocycles?
Methodological Answer: Synthesis of thiazolo-pyridine-piperidine hybrids typically involves multi-step reactions, such as:
- Condensation reactions : For example, coupling thiazolo[4,5-c]pyridine derivatives with piperidine precursors via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using palladium acetate and phosphine ligands) .
- Cyclization strategies : Base-mediated Knoevenagel condensation or hydrazine-mediated ring closure to form the thiazole or piperidine moieties .
- Functional group modifications : Methylidene groups can be introduced via Wittig reactions or aldehyde-amine condensations .
Key considerations : Solvent selection (e.g., toluene for Pd catalysis), temperature control (reflux conditions), and purification methods (column chromatography with ethyl acetate/hexane gradients) are critical for yield optimization .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming regiochemistry, particularly distinguishing between thiazolo[4,5-c]pyridine isomers. For example, aromatic protons in the pyridine ring appear as singlets near δ 8.2–9.3 ppm, while methylidene protons resonate at δ 2.4–3.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for pharmacological studies), with reverse-phase C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 248 for a diphenylcyclohexenone intermediate) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Design of Experiments (DoE) : Use statistical methods like factorial design to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2^3 factorial design can identify interactions between Pd(OAc)2 concentration, ligand type, and reaction time .
- Computational reaction path search : Tools like the ICReDD framework integrate quantum chemical calculations (DFT for transition state analysis) with experimental data to predict optimal conditions (e.g., solvent effects on activation energy) .
- Continuous-flow systems : Microreactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side reactions .
Q. What computational approaches are suitable for studying this compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For thiazolo-pyridines, the sulfur atom often acts as an electron donor .
- Molecular docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on π-π stacking between the pyridine ring and aromatic residues (e.g., Phe in ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to assess bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with substitutions on the thiazolo ring (e.g., fluoro or methoxy groups) to test electronic effects on bioactivity .
- Pharmacophore mapping : Identify critical motifs (e.g., methylidene group for conformational flexibility) using 3D-QSAR models .
- Biological assays : Pair in vitro screening (e.g., enzyme inhibition assays) with in silico predictions to validate targets. For example, test anti-inflammatory activity via COX-2 inhibition assays .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Analytical validation : Replicate assays under standardized conditions (e.g., cell line authenticity checks, controlled ATP levels in kinase assays) .
- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may skew results .
- Data triangulation : Cross-reference experimental data with computational predictions (e.g., IC50 vs. docking scores) and literature on structurally similar compounds (e.g., thiazolidinones with known anti-microbial activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
